Phyllodulcin

説明

特性

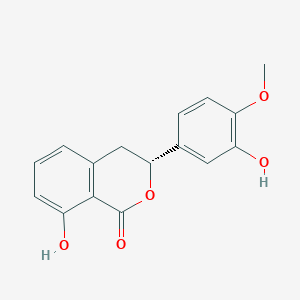

IUPAC Name |

(3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBILBHLAPJTJOT-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944103 |

Source

|

| Record name | (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21499-23-0 |

Source

|

| Record name | Phyllodulcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyllodulcin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLLODULCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDW04R41V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phyllodulcin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllodulcin is a naturally occurring dihydroisocoumarin renowned for its intense sweetness, estimated to be 400 to 800 times greater than sucrose.[1][2] Primarily sourced from the leaves of specific Hydrangea species, this compound has garnered significant attention not only as a potential low-calorie natural sweetener but also for its diverse pharmacological activities, including anti-diabetic, anti-obesity, and anti-inflammatory properties.[1][3] Recent studies have even explored its potential in the context of neurodegenerative diseases like Alzheimer's.[4][5] This technical guide provides an in-depth exploration of the natural sources of phyllodulcin, quantitative data on its abundance, a detailed examination of its biosynthetic pathway, and comprehensive experimental protocols for its extraction, isolation, and analysis.

Natural Sources of Phyllodulcin

Phyllodulcin is predominantly isolated from the leaves of plants belonging to the Hydrangeaceae family. The primary sources are:

-

Hydrangea macrophylla var. thunbergii : Commonly known as 'Amacha' or sweet hydrangea, this is the most cited and commercially significant source of phyllodulcin.[1][6] The leaves of this plant have been traditionally used in Japan to make a sweet herbal tea.

-

Hydrangea serrata : This species, closely related to H. macrophylla, is also a known source of phyllodulcin.[2]

It is important to note that in fresh leaves, phyllodulcin primarily exists in a non-sweet form, as its glycoside, phyllodulcin 8-O-β-D-glucopyranoside.[3][7] The characteristic sweet taste is generated during the processing (drying and fermentation) of the leaves, where the enzyme β-glucosidase hydrolyzes the glycosidic bond to release the sweet aglycone, phyllodulcin.[3] The naturally occurring sweet form is specifically the (3R)-phyllodulcin enantiomer.[1]

Quantitative Analysis of Phyllodulcin Content

The concentration of phyllodulcin in Hydrangea leaves can vary significantly based on the specific cultivar, growing conditions such as soil pH, and the processing methods employed.[1][3] Several studies have quantified its content, and the data is summarized below for comparative analysis.

| Plant Cultivar/Variety | Sample Type | Processing/Extraction Method | Phyllodulcin Content | Reference |

| H. macrophylla var. thunbergii | Dried Leaves | Accelerated Solvent Extraction (Methanol) | 21.28 mg/g | [8] |

| H. macrophylla var. thunbergii | Dried Leaves | Soaking (Methanol, 12h) | 21.20 mg/g | [8] |

| H. macrophylla var. thunbergii | Dried Leaves | Ultrasonication (Methanol, 1h) | 19.33 mg/g | [8] |

| H. macrophylla var. thunbergii | Dried Leaves | Subcritical Water Extraction (150°C, 20 min) | 10.41 ± 2.02 mg/g | [9] |

| H. macrophylla var. thunbergii | Dried Leaves | Ultrasonic Extraction (Methanol) | 17.40 ± 2.02 mg/g | [9] |

| H. macrophylla 'Ko-amacha' | Crumpled, Dried Leaves | Thin-Layer Chromatography Quantification | 2.38% | [10] |

| H. serrata 'Amagi-amacha' | Crumpled, Dried Leaves | Thin-Layer Chromatography Quantification | 0.07% | [10] |

| H. macrophylla 'Oamacha' | Dried Leaves | UPLC Analysis | 3.642% ± 0.692% | [11] |

| H. macrophylla 'Amagi Amacha' | Dried Leaves | UPLC Analysis | 3.906% ± 0.480% | [11] |

| H. macrophylla 'Odoriko Amacha' | Dried Leaves | UPLC Analysis | 1.794% ± 0.323% | [11] |

Biosynthesis of Phyllodulcin

The biosynthesis of phyllodulcin is a complex process involving elements from both the phenylpropanoid and polyketide pathways. While the complete enzymatic sequence in Hydrangea is still under investigation, a proposed pathway can be constructed based on known precursors and general plant biochemistry. The pathway originates from the shikimic acid pathway, leading to the formation of the dihydroisocoumarin core, which is then modified and glycosylated. Hydrangenol, another dihydroisocoumarin found in Hydrangea, is considered a direct precursor to phyllodulcin.[12]

The key stages are:

-

Phenylpropanoid Pathway : L-Phenylalanine is converted to p-Coumaroyl-CoA.

-

Polyketide Synthesis : A Type III Polyketide Synthase (PKS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA (as a starter unit) with three molecules of Malonyl-CoA (as extender units). This forms a stilbenecarboxylate intermediate.[12]

-

Cyclization : The stilbenecarboxylate intermediate undergoes cyclization to form the core dihydroisocoumarin structure of hydrangenol.

-

Tailoring Reactions : Hydrangenol is converted to phyllodulcin through enzymatic hydroxylation and O-methylation. The specific enzymes for this step in Hydrangea are yet to be fully characterized.

-

Glycosylation : A glycosyltransferase attaches a glucose molecule to the 8-position hydroxyl group of phyllodulcin, forming the non-sweet phyllodulcin 8-O-β-D-glucopyranoside. This is the storage form in fresh leaves.

-

Post-Harvest Hydrolysis : During leaf processing (e.g., drying, fermentation), the endogenous enzyme β-glucosidase becomes active and hydrolyzes the glycoside, releasing the intensely sweet (3R)-phyllodulcin.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phyllodulcin - Wikipedia [en.wikipedia.org]

- 8. Genome Mining Discovery of a C4-Alkylated Dihydroisocoumarin Pathway in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of the Isocoumarin Derivatives Fusamarins is Mediated by the PKS8 Gene Cluster in Fusarium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relative sweetness and sweetness quality of phyllodulcin [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pharmacokinetic Profile of Phyllodulcin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of phyllodulcin, a naturally occurring dihydroisocoumarin with potent sweetness. While extensive research has explored its physiological effects, this document focuses on its absorption, distribution, metabolism, and excretion (ADME) properties, compiling available data to inform future research and development.

Quantitative Pharmacokinetic Data

A thorough review of published scientific literature reveals a notable gap in the quantitative pharmacokinetic characterization of phyllodulcin. Specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute oral bioavailability have not been reported. The following tables are presented to highlight the absence of this data and to encourage future research in these critical areas.

Table 1: Pharmacokinetic Parameters of Phyllodulcin Following Oral Administration

| Parameter | Species | Dose | Value |

| Cmax | Rat/Mouse | Not Reported | Data Not Available |

| Tmax | Rat/Mouse | Not Reported | Data Not Available |

| AUC | Rat/Mouse | Not Reported | Data Not Available |

| Half-life (t½) | Rat/Mouse | Not Reported | Data Not Available |

Table 2: Bioavailability of Phyllodulcin

| Route of Administration | Species | Dose | Absolute Bioavailability (%) |

| Oral | Rat/Mouse | Not Reported | Data Not Available |

Metabolism of Phyllodulcin

Studies in rat models indicate that phyllodulcin undergoes extensive metabolism following oral administration. The metabolic fate is significantly influenced by both hepatic enzymes and the intestinal microflora.

In Vivo Metabolism in Rats

Following oral administration to rats, phyllodulcin is metabolized into several compounds that are subsequently excreted in the urine.[1] The identified urinary metabolites include:

-

Phyllodulcin-3'-O-sulfate

-

Phyllodulcin-3'-O-beta-glucuronide

-

2-[2-(3,4-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid

-

2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-6-hydroxybenzoic acid (a novel bibenzyl derivative)

-

Thunberginol G

-

Hydrangenol

The role of the gut microbiome is crucial in the metabolism of phyllodulcin. In rats treated with antibiotics to suppress their intestinal flora, the urinary excretion of 2-[2-(3,4-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid, 2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-6-hydroxybenzoic acid, and thunberginol G was substantially reduced.[1] This suggests that these metabolites are primarily products of microbial transformation in the gut.

In Vitro Metabolism Studies

In vitro experiments using rat liver S-9 mix have demonstrated the formation of hydrangenol, 2-[2-(3,4-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid, and 2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-6-hydroxybenzoic acid from phyllodulcin.[1] This indicates the involvement of hepatic enzymes in its biotransformation. Conversely, incubation of phyllodulcin with a rat fecal suspension resulted in its extensive metabolism to 2-[2-(3,4-dihydroxyphenyl)ethyl]-6-hydroxybenzoic acid, 2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-6-hydroxybenzoic acid, and thunberginol G.[1]

The following diagram illustrates the workflow for investigating the metabolic fate of phyllodulcin.

Experimental Protocols

This section details the methodologies employed in the key cited studies to investigate the metabolism of phyllodulcin.

In Vivo Metabolism Study in Rats

-

Animal Model: Male Sprague-Dawley rats were used.[1]

-

Drug Administration: Phyllodulcin was administered orally.[1] For studies involving the suppression of intestinal flora, rats were pre-treated with a combination of antibiotics (bacitracin, kanamycin, and phthalylsulfathiazole) administered orally.[1]

-

Sample Collection: Urine samples were collected from the rats to analyze for metabolites.[1]

-

Analytical Method: The urinary metabolites were analyzed using three-dimensional High-Performance Liquid Chromatography (HPLC).[1]

In Vitro Metabolism with Fecal Suspension

-

Preparation of Fecal Suspension: A fecal suspension was prepared from fresh rat feces.[1]

-

Incubation: Phyllodulcin was incubated with the rat fecal suspension under anaerobic conditions.[1]

-

Analysis: The metabolites formed after a 24-hour incubation period were analyzed.[1]

In Vitro Metabolism with Liver S-9 Fraction

-

Preparation of S-9 Fraction: The S-9 fraction was prepared from the livers of male Sprague-Dawley rats.[1]

-

Incubation: Phyllodulcin was incubated with the rat liver S-9 mix.[1]

-

Analysis: The reaction mixture was analyzed to identify the metabolites produced by hepatic enzymes.[1]

Signaling Pathways Modulated by Phyllodulcin

Phyllodulcin has been shown to regulate signaling pathways associated with metabolic processes, particularly in the context of obesity and fat metabolism. One of the key pathways identified is the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling cascade.

Phyllodulcin supplementation has been observed to upregulate the expression of BDNF and its receptor TrkB in the hypothalamus of high-fat diet-induced obese mice.[2] The activation of TrkB by BDNF initiates downstream signaling through the Phosphatidylinositol-3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2] These pathways are known to be involved in cellular energy balance and thermogenesis. The activation of these pathways by phyllodulcin is associated with an increase in the expression of genes related to fat browning, such as PR domain containing 16 (Prdm16), uncoupling protein 1 (UCP1), and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α), in subcutaneous white adipose tissue.[2]

The following diagram illustrates the BDNF-TrkB signaling pathway and its modulation by phyllodulcin.

Conclusion

The available scientific literature provides valuable insights into the metabolism of phyllodulcin, highlighting the significant roles of both hepatic enzymes and the intestinal microbiome in its biotransformation. Furthermore, research has begun to elucidate the molecular mechanisms underlying its physiological effects, particularly its influence on the BDNF-TrkB signaling pathway. However, a critical knowledge gap exists concerning the quantitative pharmacokinetics and oral bioavailability of phyllodulcin. The absence of data on key parameters such as Cmax, Tmax, AUC, and elimination half-life limits a comprehensive understanding of its ADME profile. Future research should prioritize the determination of these pharmacokinetic parameters to facilitate the development of phyllodulcin as a potential therapeutic agent or functional food ingredient.

References

A Comprehensive Technical Guide to the In Vitro Biological Activities of Phyllodulcin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllodulcin, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla var. thunbergii, is a natural sweetener with a potency approximately 400-800 times that of sucrose.[1][2] Beyond its sweetening properties, phyllodulcin has garnered significant scientific interest for its diverse range of biological activities. This technical guide provides an in-depth overview of the in vitro biological effects of phyllodulcin, with a focus on its antioxidant, anti-inflammatory, anti-allergic, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Antioxidant Activity

Phyllodulcin demonstrates significant antioxidant properties by inhibiting lipid peroxidation and scavenging reactive oxygen species (ROS).[3][4][5] This activity is crucial in mitigating oxidative stress, a key factor in numerous pathological conditions.

Quantitative Data: Antioxidant Assays

| Assay Type | Target | Efficacy (Phyllodulcin) | Reference |

| Lipid Peroxidation | Linoleic Acid Model System | Potent Inhibitory Effect | [4][6] |

| Microsomal Lipid Peroxidation | NADPH and Fenton-Type Reaction | Potent Inhibitory Effect | [4][6] |

| ROS Scavenging | Glucose-induced ROS in C. elegans | Significant decrease in body ROS | [5][7] |

| Enzyme Activity | Catalase | Enhanced Activity | [5] |

Experimental Protocol: In Vitro Lipid Peroxidation Assay

This protocol describes a common method to assess the inhibitory effect of a compound on lipid peroxidation, similar to the assays referenced for phyllodulcin.[4][6]

Objective: To determine the ability of phyllodulcin to inhibit the oxidation of linoleic acid.

Materials:

-

Linoleic acid

-

Phosphate buffer (pH 7.0)

-

Ethanol

-

Ammonium thiocyanate

-

Ferrous chloride solution

-

Phyllodulcin standard solution

-

Control (e.g., α-tocopherol)

Procedure:

-

Prepare a reaction mixture containing phyllodulcin (at various concentrations), linoleic acid emulsion, and phosphate buffer.

-

Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified period to allow for oxidation.

-

At regular intervals, take an aliquot of the reaction mixture.

-

Add ethanol, followed by ammonium thiocyanate and ferrous chloride solution to the aliquot. The thiocyanate reacts with lipid hydroperoxides to form a colored product.

-

Measure the absorbance of the resulting solution using a spectrophotometer at a specific wavelength (e.g., 500 nm).

-

The degree of inhibition is calculated by comparing the absorbance of the sample containing phyllodulcin to a control sample without the inhibitor.

Workflow for Antioxidant Activity Screening

Caption: Workflow for In Vitro Lipid Peroxidation Assay.

Anti-inflammatory Activity

Phyllodulcin exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the MAPK and NF-κB pathways.[1] It has been shown to suppress the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Assays

| Cell Line | Stimulant | Mediator Inhibited | Efficacy (Phyllodulcin) | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Dose-dependent inhibition | [8] |

| db/db mice (liver) | Diabetic condition | Inflammation markers | Suppression | [9] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines the measurement of nitric oxide production, a key indicator of inflammation, in LPS-stimulated macrophages.

Objective: To quantify the inhibitory effect of phyllodulcin on NO production in vitro.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Phyllodulcin solution

-

Griess Reagent (for nitrite determination)

-

Sodium nitrite standard curve

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and culture until they reach approximately 80% confluency.

-

Pre-treat the cells with various concentrations of phyllodulcin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (no LPS) and a positive control group (LPS only) should be included.

-

Incubate the plate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix an aliquot of the supernatant with an equal volume of Griess Reagent.

-

Incubate at room temperature for 15 minutes to allow for a colorimetric reaction.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration (a stable product of NO) in the supernatant by comparing the absorbance to a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition relative to the LPS-only control.

Signaling Pathway: MAPK/NF-κB Inhibition

Phyllodulcin's anti-inflammatory effects are partly mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

Caption: Phyllodulcin's Inhibition of Inflammatory Pathways.

Anti-Allergic Activity

Phyllodulcin has been investigated for its potential to mitigate type I hypersensitivity reactions. While some studies indicate that other related compounds like thunberginol A and hydrangenol may be more potent, phyllodulcin is still considered a bioactive constituent in this context.[10][11]

Quantitative Data: Anti-allergic Assays

| Assay Type | Model | Efficacy (Phyllodulcin) | Note | Reference |

| Passive Cutaneous Anaphylaxis (PCA) | Rats | Not significant | Other compounds in the same plant extract showed potent inhibition. | [10] |

Note: The direct in vitro anti-allergic data for phyllodulcin is limited in the provided search results. The PCA model is an in vivo assay but is included here for context on its anti-allergic evaluation.

Experimental Protocol: β-Hexosaminidase Release Assay from RBL-2H3 Cells

This is a standard in vitro model for screening compounds for anti-allergic activity by measuring the degranulation of mast cells.[12]

Objective: To assess the ability of phyllodulcin to inhibit antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.

Materials:

-

RBL-2H3 cell line

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-Human Serum Albumin (HSA) antigen

-

Phyllodulcin solution

-

Tyrode’s buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

-

Stop solution (e.g., Na2CO3/NaHCO3 buffer)

Procedure:

-

Sensitize RBL-2H3 cells by incubating them overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the sensitized cells with various concentrations of phyllodulcin for 1 hour.

-

Trigger degranulation by adding the DNP-HSA antigen.

-

Incubate for 30-60 minutes at 37°C.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

To measure β-hexosaminidase release, mix the supernatant with the substrate solution and incubate.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition of β-hexosaminidase release compared to the antigen-only control.

Signaling Pathway: Mast Cell Degranulation

Allergen-induced cross-linking of IgE on mast cells activates a signaling cascade leading to the release of histamine and other inflammatory mediators.[13][14]

Caption: Potential Inhibition of Mast Cell Degranulation Pathway.

Neuroprotective Activity

Recent studies suggest that phyllodulcin may have therapeutic potential for neurodegenerative diseases like Alzheimer's disease. It has been shown to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease.[15]

Quantitative Data: Anti-Amyloid Aggregation

| Assay Type | Finding | Model | Reference |

| Aβ Aggregation Assay | Efficiently inhibits Aβ aggregation | In vitro | [15] |

| Aβ Decomposition Assay | Decomposes pre-aggregated Aβ clumps | In vitro | [15] |

| Neurotoxicity Assay | Prevents Aβ-induced neurotoxicity | Cell-based (in vivo) | [15] |

Experimental Protocol: Thioflavin T (ThT) Amyloid-β Aggregation Assay

This is a widely used in vitro fluorescence assay to monitor the formation of amyloid fibrils in real-time.

Objective: To determine the effect of phyllodulcin on the kinetics of Aβ fibrillization.

Materials:

-

Synthetic Amyloid-β (1-42) peptide

-

Thioflavin T (ThT) solution

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Phyllodulcin solution

-

96-well black, clear-bottom plate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare Aβ peptide solution in the assay buffer.

-

In a 96-well plate, combine the Aβ solution, ThT solution, and various concentrations of phyllodulcin. Include a control well with Aβ and ThT but no phyllodulcin.

-

Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking.

-

Monitor the fluorescence intensity over time (e.g., every 10-15 minutes for 24-48 hours) with excitation at ~440 nm and emission at ~485 nm.

-

The increase in ThT fluorescence corresponds to the formation of β-sheet-rich amyloid fibrils.

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Analyze the curves to determine the effect of phyllodulcin on the lag time and the maximum fluorescence, which indicate its inhibitory potential.

Conclusion

Phyllodulcin exhibits a compelling profile of in vitro biological activities, including significant antioxidant, anti-inflammatory, and neuroprotective effects. Its ability to modulate key signaling pathways such as MAPK and NF-κB, and to interfere with pathological processes like amyloid-β aggregation, highlights its potential as a lead compound for the development of novel therapeutics. While its anti-allergic properties may be less pronounced than other related compounds, its multifaceted bioactivity warrants further investigation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this natural sweetener.

References

- 1. researchgate.net [researchgate.net]

- 2. Relative sweetness and sweetness quality of phyllodulcin [(3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phyllodulcin from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Phyllodulcin from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species (ROS) generation in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]

- 8. Anti-oxidative and Anti-inflammatory Constituents from the Extracts of Hydrangea macrophylla Flowers -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]

- 9. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 10. Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phyllodulcin | 74 Publications | 642 Citations | Top Authors | Related Topics [scispace.com]

- 12. Frontiers | Exploring plant polyphenols as anti-allergic functional products to manage the growing incidence of food allergy [frontiersin.org]

- 13. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review [mdpi.com]

- 14. Exploring Advances in Natural Plant Molecules for Allergic Rhinitis Immunomodulation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labiotech.eu [labiotech.eu]

Phyllodulcin: A Comprehensive Technical Guide on its Discovery, Traditional Use, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllodulcin, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla and Hydrangea serrata, has a rich history in traditional medicine, primarily as a natural sweetener.[1][2] This technical guide provides an in-depth overview of phyllodulcin, from its discovery and traditional applications to its physicochemical properties and modern pharmacological investigations. The document details experimental protocols for its extraction, isolation, and analysis, and presents its biological activities, particularly its anti-obesity effects, through a review of preclinical studies. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Discovery and History in Traditional Medicine

Phyllodulcin was first isolated in 1916 by Asahina and Ueno from Hydrangea macrophylla var. thunbergii.[2] This plant, known as "Amacha" in Japan, has been traditionally used to prepare a sweet tea, often referred to as "tea of heaven," which is consumed in Buddhist ceremonies.[3][4][5] The leaves, roots, and flowers of Hydrangea macrophylla have also been used in traditional medicine for their purported antimalarial, antitussive, and diuretic properties.[3][4] Some traditional beliefs even hold it to be a more potent antimalarial than quinine.[4][5] The sweet taste of the leaves is attributed to phyllodulcin, which is estimated to be 400 to 800 times sweeter than sucrose.[1][2]

The traditional preparation of "Amacha" involves drying and rubbing the young leaves, which enhances their sweetness.[5] This process is now understood to facilitate the enzymatic conversion of a precursor, phyllodulcin-8-O-β-D-glucoside, into the intensely sweet phyllodulcin.[6][7]

Physicochemical Properties

Phyllodulcin is a dihydroisocoumarin with the chemical formula C₁₆H₁₄O₅ and a molar mass of 286.28 g/mol .[1][6][8] Its structure features a chiral center, and it is typically found as a white to pale yellow powder.[6]

Table 1: Physicochemical Properties of Phyllodulcin

| Property | Value | Reference |

| IUPAC Name | (3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one | [1] |

| Molecular Formula | C₁₆H₁₄O₅ | [1][6][8] |

| Molar Mass | 286.28 g/mol | [6][8] |

| Appearance | White to pale yellow powder | [6] |

| Sweetness | 400–800 times sweeter than sucrose | [1][2] |

| Aqueous Solubility | 166.3 mg/L at 25°C | [6] |

| Solubility in Organic Solvents | Soluble in ethanol and DMSO | [6] |

Experimental Protocols

Extraction and Isolation of Phyllodulcin from Hydrangea macrophylla Leaves

The following protocol is a synthesis of methods reported in the literature for the extraction and purification of phyllodulcin.[9][10][11]

Methodology:

-

Leaf Pre-treatment: Dried hydrangea leaves are first drenched in distilled water for 12 hours.[9] To enhance the phyllodulcin content, traditional hand-rolling and drying at 70°C can be employed.[10][11]

-

Extraction: The pre-treated leaves are then subjected to extraction with 75% (v/v) ethanol.[9] Accelerated solvent extraction (ASE) using methanol has been shown to yield high quantities of phyllodulcin.[10][11]

-

Purification:

Table 2: Comparison of Phyllodulcin Extraction Yields

| Extraction Method | Solvent | Yield (mg/g of dry leaves) | Reference |

| Accelerated Solvent Extraction (ASE) | Methanol | 21.28 | [10][11] |

| Soaking (12h at 25°C) | Methanol | 21.20 | [10][11] |

| Ultrasonication (1h at 35°C) | Methanol | 19.33 | [10][11] |

Quantitative Analysis of Phyllodulcin

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for the quantitative analysis of phyllodulcin.[12]

TLC Method:

-

Stationary Phase: Silica gel G

-

Mobile Phase: Chloroform:Methanol (15:1)

-

Detection: The fluorescent spot of phyllodulcin is visualized under UV light.

-

Quantification: The spot is eluted with benzene:methanol (3:1) and the absorbance is measured at 314 nm.[12]

HPLC Method:

-

A standard HPLC system equipped with a photodiode array (PDA)-UV detector can be used for quantification.[9]

In Vivo Studies on High-Fat Diet-Induced Obese Mice

The anti-obesity effects of phyllodulcin have been investigated in C57BL/6 mice fed a high-fat diet (HFD).[9][13]

Experimental Design:

-

Induction of Obesity: 5-week-old male C57BL/6 mice are fed a 60% HFD for 6 weeks.[9][13]

-

Supplementation: The obese mice are then supplemented with phyllodulcin (20 or 40 mg/kg body weight/day) by gavage for 7 weeks. Stevioside (40 mg/kg body weight/day) can be used as a positive control.[9][13]

-

Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of plasma lipids (triglycerides, total cholesterol, LDL-cholesterol), leptin, adiponectin, and fasting blood glucose.[9][13]

-

Gene Expression Analysis: Subcutaneous fat tissues are collected for RNA isolation and real-time polymerase chain reaction (PCR) to analyze the expression of genes related to adipogenesis, lipogenesis, and fat browning.[9][13]

-

Western Blotting: Hypothalamic tissue is analyzed by Western blotting to assess the protein levels of BDNF, TrkB, and the phosphorylation of PI3K and ERK.[9]

Biological Activities and Signaling Pathways

Phyllodulcin has demonstrated significant potential in combating obesity and related metabolic disorders.[9][14] Studies in high-fat diet-induced obese mice have shown that phyllodulcin supplementation can reduce subcutaneous fat mass and improve plasma lipid profiles.[9][13]

Table 3: Effects of Phyllodulcin Supplementation in High-Fat Diet-Induced Obese Mice

| Parameter | Effect of Phyllodulcin | Reference |

| Subcutaneous Fat Mass | Reduced | [9][13] |

| Plasma Triglycerides | Reduced | [9][13] |

| Total Cholesterol | Reduced | [9][13] |

| LDL-Cholesterol | Reduced | [9][13] |

| Leptin | Improved levels | [9][14] |

| Adiponectin | Improved levels | [9][13] |

| Fasting Blood Glucose | Improved levels | [9][13] |

The anti-obesity effects of phyllodulcin are mediated through the regulation of gene expression and the modulation of key signaling pathways.

Regulation of Gene Expression

In subcutaneous white adipose tissue, phyllodulcin has been shown to:

-

Downregulate the mRNA expression of genes involved in lipogenesis, including CCAAT/enhancer-binding protein α (C/EBPα), peroxisome proliferator-activated receptor γ (PPARγ), and sterol regulatory element-binding protein-1C (SREBP-1c).[9][13]

-

Upregulate the expression of genes related to fat browning and thermogenesis, such as PR domain containing 16 (Prdm16), uncoupling protein 1 (UCP1), and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α).[9][13]

Modulation of Signaling Pathways

Phyllodulcin has been found to activate the hypothalamic brain-derived neurotrophic factor-tropomyosin receptor kinase B (BDNF-TrkB) signaling pathway.[9][13] This activation leads to the phosphorylation of downstream targets, including phosphatidylinositol-3 kinase (PI3K) and extracellular signal-regulated kinase (ERK), which are involved in regulating cellular energy balance and thermogenesis.[9][13]

Visualizations

Experimental Workflow for Phyllodulcin Isolation and Analysis

Caption: Workflow for the extraction, purification, and analysis of phyllodulcin.

Signaling Pathway of Phyllodulcin's Anti-Obesity Effects

Caption: Phyllodulcin's proposed mechanism of action in ameliorating obesity.

Conclusion

Phyllodulcin, a natural sweetener with a long history of use in traditional medicine, is emerging as a promising candidate for the development of novel therapeutics for metabolic disorders. Its ability to reduce adiposity, improve lipid profiles, and modulate key signaling pathways involved in energy metabolism highlights its potential. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on phyllodulcin and providing detailed methodologies to facilitate further investigation into its therapeutic applications. Future long-term clinical trials are warranted to confirm these preclinical findings in humans.[9]

References

- 1. Phyllodulcin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydrangea, Hydrangea macrophylla (Thunb.) Ser., MOPHEADS / Herbal Medicine / Philippine Medicinal Plants / StuartXchange [stuartxchange.org]

- 4. medicinal herbs: HYDRANGEA MACROPHYLLA [naturalmedicinalherbs.net]

- 5. pfaf.org [pfaf.org]

- 6. Buy Phyllodulcin (EVT-288937) | 21499-23-0 [evitachem.com]

- 7. plantaedb.com [plantaedb.com]

- 8. Phyllodulcin | C16H14O5 | CID 146694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phyllodulcin, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Quantitative Analysis of Phyllodulcin in "Amacha" (Sweet Hydrangea) by Means of Thin-Layer Chromatography [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

Characterization of Phyllodulcin: A Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllodulcin is a natural dihydroisocoumarin sweetener isolated from the leaves of Hydrangea macrophylla var. thunbergii. Its intense sweetness, estimated to be 400-800 times that of sucrose, has garnered significant interest in the food and pharmaceutical industries as a potential sugar substitute. Beyond its sweetness, phyllodulcin has been investigated for a range of biological activities, including anti-obesity and metabolic regulatory effects. This technical guide provides a comprehensive overview of the spectral data used for the characterization of phyllodulcin, along with detailed experimental protocols and visualizations of relevant biological pathways.

Spectral Data for Phyllodulcin Characterization

The structural elucidation and confirmation of phyllodulcin rely on a combination of spectroscopic techniques. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The ¹H and ¹³C NMR spectra of phyllodulcin provide detailed information about the chemical environment of each hydrogen and carbon atom. While complete assigned spectral data in a single publication is scarce, the following tables are compiled from typical values and data reported in various sources, primarily in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

Table 1: ¹H NMR Spectral Data of Phyllodulcin

| Position | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~5.50 | dd | J = 12.0, 4.0 Hz |

| H-4a | ~3.10 | dd | J = 16.0, 12.0 Hz |

| H-4b | ~3.00 | dd | J = 16.0, 4.0 Hz |

| H-5 | ~7.05 | d | J = 8.0 Hz |

| H-6 | ~7.50 | t | J = 8.0 Hz |

| H-7 | ~7.00 | d | J = 8.0 Hz |

| H-2' | ~7.00 | d | J = 2.0 Hz |

| H-5' | ~6.90 | d | J = 8.0 Hz |

| H-6' | ~6.95 | dd | J = 8.0, 2.0 Hz |

| 8-OH | ~9.20 | s | |

| 3'-OH | ~5.80 | s | |

| 4'-OCH₃ | ~3.90 | s |

Table 2: ¹³C NMR Spectral Data of Phyllodulcin

| Position | Chemical Shift (δ) in CDCl₃ (ppm) |

| C-1 | ~165.0 |

| C-3 | ~75.0 |

| C-4 | ~35.0 |

| C-4a | ~118.0 |

| C-5 | ~117.0 |

| C-6 | ~136.0 |

| C-7 | ~119.0 |

| C-8 | ~162.0 |

| C-8a | ~108.0 |

| C-1' | ~130.0 |

| C-2' | ~110.0 |

| C-3' | ~145.0 |

| C-4' | ~146.0 |

| C-5' | ~114.0 |

| C-6' | ~119.0 |

| 4'-OCH₃ | ~56.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of phyllodulcin exhibits absorption bands corresponding to its hydroxyl, carbonyl, aromatic, and ether functionalities.

Table 3: Infrared (IR) Spectral Data of Phyllodulcin

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching (phenolic hydroxyls) |

| ~3050 | C-H | Aromatic Stretching |

| ~2950 | C-H | Aliphatic Stretching |

| ~1680 | C=O | Lactone Carbonyl Stretching |

| ~1610, 1500, 1450 | C=C | Aromatic Ring Stretching |

| ~1270 | C-O | Aryl Ether Stretching |

| ~1150 | C-O | Alcohol Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV-Vis spectrum of phyllodulcin in methanol typically shows two main absorption maxima, characteristic of its dihydroisocoumarin chromophore.

Table 4: UV-Vis Spectral Data of Phyllodulcin

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol | ~280 | ~314 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products like phyllodulcin. While detailed public fragmentation data is limited, the expected molecular ion peaks are presented below.

Table 5: Mass Spectrometry Data of Phyllodulcin

| Ionization Mode | Molecular Formula | Calculated Mass | Observed [M+H]⁺ or [M-H]⁻ |

| Positive ESI | C₁₆H₁₄O₅ | 286.0841 | 287.0919 |

| Negative ESI | C₁₆H₁₄O₅ | 286.0841 | 285.0763 |

Experimental Protocols

The following sections outline the general methodologies for the extraction, purification, and spectroscopic analysis of phyllodulcin.

Extraction and Isolation

-

Plant Material: Dried leaves of Hydrangea macrophylla var. thunbergii are the primary source of phyllodulcin.

-

Extraction: The dried leaves are typically ground into a fine powder and extracted with an organic solvent such as methanol or ethanol.[1][2] Methods like soaking, ultrasonication, or accelerated solvent extraction (ASE) can be employed.[2]

-

Purification: The crude extract is then subjected to purification steps. This often involves partitioning with different solvents to remove impurities, followed by column chromatography on silica gel or other stationary phases. Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).[2]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The purified phyllodulcin sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is obtained using a spectrophotometer. A dilute solution of phyllodulcin in a suitable solvent (e.g., methanol) is prepared, and the absorbance is measured over a wavelength range of 200-800 nm.

-

Mass Spectrometry: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is typically introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

Visualizations of Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of phyllodulcin and a proposed signaling pathway related to its anti-obesity effects.

Biosynthetic Pathway of Phyllodulcin

Caption: Proposed biosynthetic pathway of phyllodulcin.

Proposed Signaling Pathway for Phyllodulcin's Anti-Obesity Effects

Caption: Proposed mechanism of phyllodulcin in regulating obesity.

Conclusion

The spectral data presented in this guide provide a foundational understanding for the characterization of phyllodulcin. The combination of NMR, IR, UV-Vis, and Mass Spectrometry allows for unambiguous identification and purity assessment, which are critical for its development as a potential therapeutic agent or natural sweetener. The elucidated biosynthetic and signaling pathways offer valuable insights for researchers exploring its production and mechanism of action. Further research to establish a complete and standardized set of spectral data, including detailed fragmentation patterns in mass spectrometry, would be highly beneficial for the scientific community.

References

Phyllodulcin and its Glycosides in Hydrangea serrata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of phyllodulcin and its glycosides, the characteristic sweet compounds found in the leaves of Hydrangea serrata (often referred to as Hydrangea macrophylla subsp. serrata or Hydrangea macrophylla var. thunbergii). Phyllodulcin, a dihydroisocoumarin, is several hundred times sweeter than sucrose and has garnered significant interest for its potential therapeutic applications, including anti-obesity and neuroprotective effects. This document details the chemistry, biosynthesis, and quantification of these compounds, along with their pharmacological activities and associated signaling pathways. Detailed experimental protocols for extraction, isolation, and analysis are provided to facilitate further research and development.

Chemical Profile of Phyllodulcin and its Glycosides

Phyllodulcin is a dihydroisocoumarin with the chemical formula C₁₆H₁₄O₅. Its structure is characterized by a 3,4-dihydro-1H-isochromen-1-one core substituted with hydroxyl and methoxy groups. The primary glycoside found in fresh leaves is phyllodulcin-8-O-β-D-glucopyranoside. During the traditional processing of Hydrangea serrata leaves (e.g., for "Amacha" tea), this glycoside is hydrolyzed by endogenous β-glucosidase to yield the aglycone, phyllodulcin, which is responsible for the sweet taste.

Table 1: Key Phyllodulcin-related Compounds in Hydrangea serrata

| Compound Name | Chemical Structure | Molecular Formula | Key Characteristics |

| Phyllodulcin | (3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one | C₁₆H₁₄O₅ | 400-800 times sweeter than sucrose.[1] |

| Phyllodulcin-8-O-β-D-glucopyranoside | - | C₂₂H₂₄O₁₀ | Primary glycosidic form in fresh leaves; non-sweet.[2][3] |

| Hydrangenol | (3R)-8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-1H-isochromen-1-one | C₁₅H₁₂O₄ | Precursor in the biosynthesis of phyllodulcin.[4][5] |

Biosynthesis of Phyllodulcin

The biosynthesis of phyllodulcin in Hydrangea serrata originates from the shikimic acid pathway, a major route for the synthesis of aromatic compounds in plants.[4][5][6] The pathway proceeds through several intermediates, with hydrangenol serving as a direct precursor to phyllodulcin.[4][5]

Caption: Biosynthesis of Phyllodulcin from the Shikimic Acid Pathway.

Quantitative Analysis

The concentration of phyllodulcin and its precursor, hydrangenol, in the leaves of Hydrangea serrata can vary significantly depending on the cultivar, leaf age, and cultivation conditions such as soil pH.[2][3][4][5]

Table 2: Quantitative Data of Phyllodulcin and Hydrangenol in Hydrangea serrata Leaves

| Cultivar | Compound | Content (% dry matter) | Reference |

| 'Odoriko Amacha' | Hydrangenol | 4.787 ± 1.066 | [4] |

| Phyllodulcin | 1.794 ± 0.323 | [4] | |

| 'Oamacha' | Hydrangenol | 1.514 ± 0.649 | [4] |

| Phyllodulcin | 3.642 ± 0.692 | [4] | |

| 'Amagi Amacha' | Hydrangenol | 0.293 ± 0.142 | [4] |

| Phyllodulcin | 3.906 ± 0.480 | [4] |

Experimental Protocols

Extraction and Isolation of Phyllodulcin

The following protocol describes a common method for the extraction and purification of phyllodulcin from dried Hydrangea serrata leaves.

Caption: Workflow for the Extraction and Isolation of Phyllodulcin.

Detailed Methodology:

-

Pre-treatment: Dried Hydrangea leaves are drenched in distilled water for 12 hours. This step facilitates the enzymatic conversion of phyllodulcin glycosides to phyllodulcin.[7]

-

Extraction: The pre-treated leaves are then extracted with 75% (v/v) ethanol.[7] Other solvents like methanol can also be used, with accelerated solvent extraction (ASE) showing high efficiency.[8][9]

-

Purification: The crude extract is passed through a mixed-bed ion exchanger column to remove ionic impurities.[7]

-

Isolation: Final isolation and purification of phyllodulcin is achieved using a preparative high-performance liquid chromatography (HPLC) system.[7][8]

HPLC Method for Quantification

The following is a typical HPLC method for the quantitative analysis of phyllodulcin and hydrangenol.

Table 3: HPLC Parameters for Analysis of Phyllodulcin and Hydrangenol

| Parameter | Specification |

| System | HPLC with a photodiode array (PDA) detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[10] |

| Mobile Phase | Gradient elution with methanol and 0.1% trifluoroacetic acid (TFA) in water |

| (e.g., 10-70% methanol over 40 minutes)[10] | |

| Flow Rate | Typically 1.0 mL/min |

| Detection | 314 nm[10] |

| Injection Volume | 20 µL[10] |

| Quantification | Based on a standard curve of authentic compounds |

Pharmacological Activities and Signaling Pathways

Phyllodulcin has demonstrated a range of biological activities, with its anti-obesity effects being particularly well-studied. It has been shown to regulate metabolic changes and promote the browning of white adipose tissue.

Anti-Obesity Effects and the BDNF-TrkB Signaling Pathway

Phyllodulcin's anti-obesity effects are mediated, in part, through the upregulation of the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TrkB) signaling pathway in the hypothalamus.[2][11] Activation of this pathway is crucial for neuronal survival and energy metabolism.

Caption: Phyllodulcin's effect on the BDNF-TrkB signaling pathway.

Activation of the TrkB receptor by BDNF triggers downstream signaling cascades, including the phosphatidylinositol-3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways.[11] This leads to an increase in the expression of genes related to fat browning, such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and a decrease in the expression of genes involved in lipogenesis, including peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding protein-1c (SREBP-1c).

Other Reported Activities

-

Anti-allergic effects: Phyllodulcin and related compounds have been reported to exhibit anti-allergic properties.

-

Neuroprotective effects: Recent studies suggest that phyllodulcin may have potential as a therapeutic agent for Alzheimer's disease by controlling the formation and degradation of amyloid aggregates.

Conclusion

Phyllodulcin and its glycosides are key bioactive compounds in Hydrangea serrata with significant potential for applications in the food and pharmaceutical industries. Their intense sweetness, coupled with beneficial pharmacological activities, makes them attractive targets for further research. This guide provides a foundational understanding of their chemistry, biosynthesis, and analysis, and it is hoped that the detailed protocols will aid researchers in their future investigations into these promising natural products.

References

- 1. Differential gene expression in leaves and roots of Hydrangea serrata treated with aluminium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Comparison of Growth in Hydrangea macrophylla var. thunbergii Grown in Different Soil pH and Quantitative Analysis of Its Sweetness-Related Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. BiblioBoard [openresearchlibrary.org]

- 7. Phyllodulcin, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The establishment of efficient bioconversion, extraction, and isolation processes for the production of phyllodulcin, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Potential Therapeutic Targets of Phyllodulcin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllodulcin, a dihydroisocoumarin naturally found in the leaves of Hydrangea macrophylla and Hydrangea serrata, has garnered significant interest in the scientific community for its diverse pharmacological activities. Traditionally known as a natural sweetener, recent research has unveiled its potential as a therapeutic agent for a range of conditions, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of phyllodulcin's therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Therapeutic Areas and Mechanisms of Action

Phyllodulcin exerts its effects through multiple mechanisms, targeting various signaling pathways implicated in disease pathogenesis. The primary therapeutic areas of interest include metabolic regulation, neuroprotection, and anti-inflammatory and antioxidant effects.

Metabolic Regulation: Combating Obesity and Type 2 Diabetes

Phyllodulcin has demonstrated significant potential in the management of obesity and related metabolic disturbances. Its primary mechanism in this context involves the regulation of adipogenesis, lipogenesis, and the promotion of "browning" of white adipose tissue (WAT).

Key Molecular Targets:

-

Adipogenesis and Lipogenesis: Phyllodulcin has been shown to downregulate the expression of key transcription factors involved in the differentiation of preadipocytes into mature fat cells (adipogenesis) and the synthesis of fats (lipogenesis). These include:

-

Fat Browning: Phyllodulcin promotes the conversion of white adipose tissue to a more metabolically active "beige" or "brite" phenotype. This is achieved by upregulating the expression of genes associated with thermogenesis, such as:

-

BDNF-TrkB Signaling Pathway: In the hypothalamus, a key brain region for energy homeostasis, phyllodulcin upregulates the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway. This pathway is crucial for regulating energy balance. Phyllodulcin increases the expression of BDNF and TrkB and promotes the phosphorylation of downstream effectors like Phosphatidylinositol-3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK)[1].

Signaling Pathway: Adipogenesis, Lipogenesis, and Fat Browning

Caption: Phyllodulcin's dual role in metabolic regulation.

Neuroprotection: A Potential Avenue for Alzheimer's Disease Therapy

Phyllodulcin has emerged as a promising candidate for the treatment of Alzheimer's disease (AD). Its neuroprotective effects are primarily attributed to its ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.

Key Molecular Targets:

-

Amyloid-β Aggregation: Phyllodulcin has been shown to inhibit the formation of Aβ aggregates and to disaggregate pre-formed Aβ fibrils in a concentration-dependent manner. This activity reduces the neurotoxicity associated with Aβ plaques.

-

Neuroinflammation: Phyllodulcin mitigates neuroinflammation in the hippocampus by inhibiting the activation of microglia and astrocytes, which are immune cells in the brain that contribute to the inflammatory cascade in AD.

Signaling Pathway: Hypothalamic BDNF-TrkB Signaling

Caption: Phyllodulcin's activation of the BDNF-TrkB pathway.

Anti-inflammatory and Antioxidant Properties

Phyllodulcin exhibits both anti-inflammatory and antioxidant activities, which contribute to its therapeutic potential across various disease models.

Key Molecular Targets:

-

Phosphodiesterase (PDE): Phyllodulcin acts as a non-selective phosphodiesterase inhibitor with an IC50 of 100 μM[3]. By inhibiting PDE, phyllodulcin increases intracellular levels of cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects.

-

Reactive Oxygen Species (ROS): Phyllodulcin has been shown to scavenge reactive oxygen species and inhibit lipid peroxidation, thereby protecting cells from oxidative damage[4].

-

Inflammatory Mediators: Although specific IC50 values for cytokine inhibition are not yet well-defined for phyllodulcin itself, related compounds from Hydrangea macrophylla have been shown to inhibit the release of TNF-α and IL-4[3]. Extracts of the plant have also been shown to inhibit NF-κB and JNK signaling[5].

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of phyllodulcin.

| Activity | Assay | Result | Reference |

| Phosphodiesterase Inhibition | Enzyme Inhibition Assay | IC50: 100 μM | [3] |

| Anti-obesity | High-Fat Diet-Induced Obese Mice | 20 or 40 mg/kg body weight/day reduced subcutaneous fat mass and improved plasma lipid profiles | [1][2] |

| Anti-diabetic | High-Fat Diet-Induced Obese Mice | 20 or 40 mg/kg body weight/day improved fasting blood glucose levels | [1][2] |

| Anti-allergic | Passive Cutaneous Anaphylaxis (PCA) Reaction in rats | Showed significant inhibition of antigen-induced degranulation | [6] |

| Antioxidant | ROS scavenging in C. elegans | Increased survival rates under oxidative stress | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Phyllodulcin Extraction and Purification

Objective: To extract and purify phyllodulcin from Hydrangea macrophylla leaves.

Methodology:

-

Harvesting and Drying: Harvest fresh leaves of Hydrangea macrophylla.

-

Extraction:

-

Immerse the dried leaves in 75% (v/v) ethanol.

-

Perform extraction via soaking for 12 hours or through accelerated solvent extraction (ASE).

-

-

Purification:

-

Pass the crude extract through an ion exchange resin column to remove impurities.

-

Further purify the phyllodulcin-containing fraction using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Identification and Quantification:

-

Identify the purified compound using Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Quantify the yield and purity of phyllodulcin using analytical HPLC.

-

Workflow: Phyllodulcin Extraction and Purification

Caption: Workflow for phyllodulcin extraction and purification.

In Vivo High-Fat Diet-Induced Obesity Mouse Model

Objective: To evaluate the anti-obesity effects of phyllodulcin in a mouse model.

Methodology:

-

Animal Model: Use male C57BL/6J mice.

-

Diet Induction:

-

Feed mice a high-fat diet (HFD; e.g., 60% of calories from fat) for 6-8 weeks to induce obesity.

-

A control group receives a standard chow diet.

-

-

Phyllodulcin Administration:

-

Divide the obese mice into groups: vehicle control, positive control (e.g., stevioside 40 mg/kg/day), and phyllodulcin treatment groups (e.g., 20 mg/kg/day and 40 mg/kg/day).

-

Administer treatments orally for a period of 7-8 weeks.

-

-

Data Collection:

-

Monitor body weight and food intake regularly.

-

At the end of the study, collect blood samples for analysis of plasma lipids (triglycerides, total cholesterol), glucose, and hormones (leptin, adiponectin).

-

Dissect adipose tissue and other organs for gene expression analysis (qPCR) and histological examination.

-

Western Blot Analysis of BDNF-TrkB Signaling

Objective: To quantify the protein expression and phosphorylation status of key components of the BDNF-TrkB pathway in hypothalamic tissue from the animal model described above.

Methodology:

-

Protein Extraction: Homogenize hypothalamic tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

BDNF

-

TrkB

-

phospho-TrkB

-

PI3K

-

phospho-PI3K

-

ERK

-

phospho-ERK

-

A loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for Adipogenesis and Fat Browning Genes

Objective: To measure the mRNA expression levels of genes involved in adipogenesis, lipogenesis, and fat browning in adipose tissue.

Methodology:

-

RNA Extraction: Isolate total RNA from adipose tissue using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., Cebpa, Pparg, Srebp1c, Prdm16, Ucp1, Pgc1a) and a housekeeping gene for normalization (e.g., Actb or Gapdh).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

In Vitro Amyloid-β Aggregation Assay

Objective: To assess the ability of phyllodulcin to inhibit the aggregation of Aβ peptides.

Methodology:

-

Aβ Peptide Preparation: Prepare a stock solution of synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an appropriate buffer (e.g., phosphate-buffered saline) to the desired final concentration (e.g., 10-20 µM).

-

Incubation: Incubate the Aβ peptide solution in the presence or absence of various concentrations of phyllodulcin at 37°C with gentle agitation.

-

Thioflavin T (ThT) Fluorescence Assay:

-

At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid fibrils.

-

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. Calculate the percentage of inhibition of aggregation by phyllodulcin compared to the control.

Conclusion

Phyllodulcin presents a compelling profile as a multi-target therapeutic agent with significant potential for the development of novel treatments for metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Its ability to modulate key signaling pathways involved in adipogenesis, neuroinflammation, and oxidative stress underscores its promise. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic applications of this fascinating natural compound. Further research is warranted to elucidate the precise molecular interactions and to translate the promising preclinical findings into clinical applications.

References

- 1. Phyllodulcin, a Natural Sweetener, Regulates Obesity-Related Metabolic Changes and Fat Browning-Related Genes of Subcutaneous White Adipose Tissue in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects of thunberginols A, B, and F on degranulations and releases of TNF-alpha and IL-4 in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phyllodulcin from the hexane fraction of Hydrangea macrophylla inhibits glucose-induced lipid accumulation and reactive oxygen species generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phyllodulcin: A Dihydroisocoumarin Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phyllodulcin, a natural dihydroisocoumarin, has garnered significant scientific interest for its potent sweetness and diverse pharmacological activities. Primarily isolated from the leaves of Hydrangea macrophylla and Hydrangea serrata, this compound has demonstrated promising therapeutic potential in several key areas, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of Phyllodulcin, detailing its chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Phyllodulcin is classified as a dihydroisocoumarin. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄O₅ | [1] |

| Molar Mass | 286.28 g/mol | [1] |

| IUPAC Name | (3R)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one | [1] |

| Sweetness | 400-800 times sweeter than sucrose | [1] |

| Natural Source | Hydrangea macrophylla var. thunbergii, Hydrangea serrata | [1] |

Biological Activities and Mechanisms of Action

Phyllodulcin exhibits a range of biological activities, with its anti-obesity and neuroprotective effects being the most extensively studied.

Anti-Obesity Effects

In vivo studies have demonstrated Phyllodulcin's potential in combating obesity. Administration of Phyllodulcin to high-fat diet-induced obese mice resulted in a significant reduction in subcutaneous fat mass and improvements in plasma lipid profiles.[1]

Mechanism of Action: The anti-obesity effects of Phyllodulcin are attributed to its influence on key signaling pathways that regulate adipogenesis, lipogenesis, and energy expenditure. Specifically, Phyllodulcin has been shown to:

-

Downregulate adipogenesis and lipogenesis: It suppresses the expression of key transcription factors involved in fat cell differentiation and lipid synthesis, including CCAAT/enhancer-binding protein α (C/EBPα), peroxisome proliferator-activated receptor γ (PPARγ), and sterol regulatory element-binding protein-1C (SREBP-1c).[1]

-

Promote browning of white adipose tissue (WAT): Phyllodulcin upregulates the expression of genes associated with the conversion of white fat to brown-like fat, such as PR domain containing 16 (Prdm16), uncoupling protein 1 (UCP1), and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α).[1]

-

Activate Hypothalamic BDNF-TrkB Signaling: Phyllodulcin enhances the brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), signaling pathway in the hypothalamus. This pathway is crucial for regulating energy balance. The activation of BDNF-TrkB signaling by Phyllodulcin leads to the downstream activation of the phosphatidylinositol-3 kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways.[1]

Signaling Pathway: Phyllodulcin's Anti-Obesity Mechanism

Caption: Phyllodulcin's multi-target approach to combating obesity.

Neuroprotective Effects

Phyllodulcin has emerged as a potential therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease.[2][3] It has been shown to efficiently cross the blood-brain barrier.[3]

Mechanism of Action: The neuroprotective properties of Phyllodulcin are primarily linked to its ability to interfere with the pathological aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. In vitro and in vivo studies have demonstrated that Phyllodulcin can:

-

Inhibit Aβ aggregation: It effectively prevents the formation of Aβ fibrils in a concentration-dependent manner.[2]

-

Decompose pre-aggregated Aβ clumps: Phyllodulcin is capable of breaking down existing Aβ aggregates.[2]

-

Protect against Aβ-induced neurotoxicity: By preventing the formation of toxic Aβ oligomers, Phyllodulcin protects neuronal cells from damage and death.[2][4]

-

Reduce neuroinflammation: Phyllodulcin has been observed to minimize neuroinflammation in the hippocampus by inhibiting the activation of microglia and astrocytes.[3]

A study on PC12 cells subjected to oxygen and glucose deprivation-restoration (OGD/R) injury, a model for ischemic stroke, showed that Phyllodulcin significantly increased cell viability in a dose-dependent manner.[4]

| Concentration | Cell Viability (%) vs. OGD/R Group | Reference |

| 0.1 µM | 54.66 ± 5.49 | [4] |

| 1 µM | 71.39 ± 4.40 | [4] |

| 10 µM | 81.75 ± 10.76 | [4] |

Phosphodiesterase Inhibition

Phyllodulcin acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][5] This activity is believed to contribute to some of its other pharmacological effects.

| Assay | IC₅₀ Value | Reference |

| Phosphodiesterase Activity in Rat Heart Muscle | 100 µM | [5] |

Anti-allergic and Anti-inflammatory Effects

The anti-allergic and anti-inflammatory properties of Phyllodulcin are less definitively characterized. While some sources describe it as having anti-allergic effects by suppressing lymphocyte activation, a specific study on passive cutaneous anaphylaxis (PCA) reaction in rats found that Phyllodulcin did not significantly inhibit this type of allergic reaction.[1][6] Further research is required to fully elucidate and quantify its anti-inflammatory and anti-allergic potential. The anti-inflammatory effects of other compounds from Hydrangea species are often linked to the inhibition of the MAPK/AP-1 signaling pathway.

Signaling Pathway: MAPK/AP-1 Inflammation Pathway

Caption: Potential inhibition of the MAPK/AP-1 pathway by Phyllodulcin.

Experimental Protocols

Extraction and Isolation of Phyllodulcin from Hydrangea macrophylla

This protocol describes a common method for the extraction and purification of Phyllodulcin from the leaves of Hydrangea macrophylla var. thunbergii.[1]

Materials:

-

Dried leaves of Hydrangea macrophylla var. thunbergii

-

75% (v/v) Ethanol

-

Distilled water

-

Mixed-bed ion exchanger column

-

Preparative high-performance liquid chromatography (HPLC) system with a photodiode array (PDA)-UV detector

Procedure:

-

The dried hydrangea leaves are drenched in distilled water for 12 hours.

-

Phyllodulcin is then extracted from the water-soaked leaves using 75% (v/v) ethanol.

-

The resulting ethanol extract is passed through a mixed-bed ion exchanger column to remove ionic impurities.

-

Phyllodulcin is isolated from the purified extract using a preparative HPLC system.

-

The final purity and yield of the isolated Phyllodulcin are determined. A typical reported purity is 97% with a yield of 2.12% on a dry basis.[1]

Workflow: Extraction and Isolation of Phyllodulcin

Caption: A streamlined workflow for Phyllodulcin extraction and purification.

In Vivo Anti-Obesity Study in a High-Fat Diet-Induced Mouse Model

This protocol outlines an in vivo study to evaluate the anti-obesity effects of Phyllodulcin in mice.[1]

Animal Model:

-

Male C57BL/6 mice

Experimental Design:

-

Induction of Obesity: Mice are fed a high-fat diet (HFD) for a period of 6 weeks to induce obesity.

-

Treatment: The obese mice are then randomly assigned to different treatment groups:

-

Control group (HFD only)

-

Phyllodulcin-treated groups (e.g., 20 mg/kg and 40 mg/kg body weight/day, administered by oral gavage)

-

Positive control group (e.g., Stevioside at 40 mg/kg body weight/day)

-

-

Duration: The treatment period is typically 7 weeks.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-